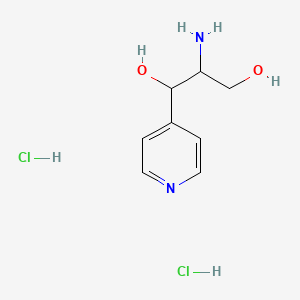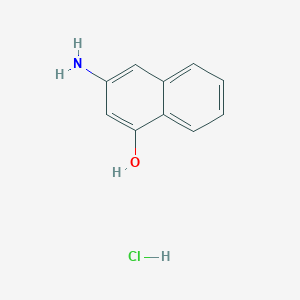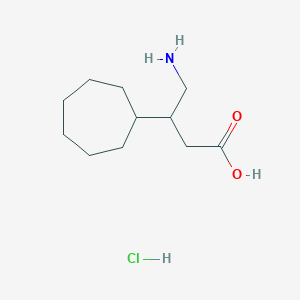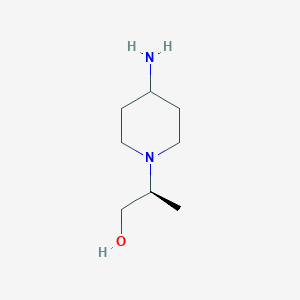
(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol
Übersicht
Beschreibung
(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol, commonly referred to as S-2-AP, is an organic compound that is widely used in scientific research. It is a chiral secondary amine that is structurally similar to other secondary amines such as piperidine and pyrrolidine. S-2-AP has been used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe in biochemistry studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Analogs : The compound has been used in the synthesis of various pharmacologically relevant compounds. For example, it has been involved in the synthesis of a 5HT1A antagonist, LY333068 (Czeskis, 1998).
- Structural Analysis and Binding Mechanisms : Studies have been conducted on structurally similar compounds to understand their binding mechanisms with receptors like α1A-adrenoceptor, providing insights into their potential therapeutic applications (Xu et al., 2016).
Biochemical Properties and Inhibitory Activities
- Kinase Inhibitory Activity : Certain derivatives have been evaluated for their inhibitory activities against specific kinases, such as Src kinase, which play a crucial role in cancer progression. This research contributes to the development of new anticancer therapies (Sharma et al., 2010).
- Enzyme Inhibitory Activity : Analogous compounds have been synthesized and tested for their inhibitory activity against enzymes like human soluble epoxide hydrolase, which is significant in inflammation and pain management (Butov et al., 2017).
Pharmacological Significance
- Adrenolytic Activity : Compounds with structural similarity have been synthesized and evaluated for their adrenolytic activities, offering potential in the treatment of cardiovascular diseases (Groszek et al., 2009).
- Antifungal Properties : Research has been conducted on derivatives for their antifungal activities, particularly against strains like Candida albicans, which is crucial in addressing fungal infections (Guillon et al., 2011).
Molecular Recognition and Identification
- Mass Spectrometry for Isomer Identification : Studies have been performed to develop mass spectrometry methods for recognizing and differentiating isomers of related compounds, essential for precise drug synthesis and identification (Mazur et al., 2017).
Eigenschaften
IUPAC Name |
(2S)-2-(4-aminopiperidin-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7(6-11)10-4-2-8(9)3-5-10/h7-8,11H,2-6,9H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOLLRCCGUJYNK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



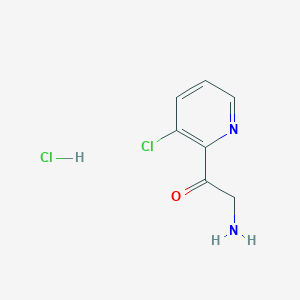

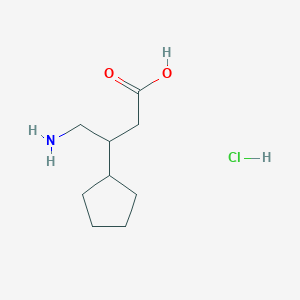

![Bicyclo[4.1.0]heptan-1-amine hydrochloride](/img/structure/B1383717.png)




